molecular formula C12H9NO B6496592 N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine CAS No. 5088-53-9

N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine

Cat. No. B6496592
CAS RN: 5088-53-9
M. Wt: 183.21 g/mol
InChI Key: YBYBQPOXHIHVOX-QBFSEMIESA-N
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Description

“N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine” is a chemical compound. It’s related to hydroxylamines, which are oxygenated derivatives of ammonia and are used in many organic syntheses, including pharmaceutical and industrial production processes .


Synthesis Analysis

The synthesis of hydroxylamines and related compounds has been a topic of interest in recent years . For instance, a practical methodology for the intermolecular aziridination of alkenes, using Hydroxylamine-O-Sulfonic Acids (HOSA) as the aminating agent, has been presented . This approach showcases excellent reactivity, especially with non-activated alkenes, and facilitates the transformation of various alkenes substrates into aziridines .


Chemical Reactions Analysis

Hydroxylamines are known to participate in various chemical reactions. For instance, they can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The oxygen atom of hydroxylamines acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .

Future Directions

The development of safe, efficient, and environmentally friendly oxygen scavengers like hydroxylamines is imperative . Future research could focus on exploring new synthesis methods, understanding the mechanism of action, and studying the physical and chemical properties of “N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine”. It’s also important to understand its safety and hazards to ensure its safe use.

properties

IUPAC Name

(NZ)-N-(2H-acenaphthylen-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,14H,7H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYBQPOXHIHVOX-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC=CC3=C2C(=CC=C3)/C1=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421113
Record name N-Acenaphthylen-1(2H)-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-acenaphthen-1-ylidene-hydroxylamine

CAS RN

5088-53-9
Record name NSC31682
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acenaphthylen-1(2H)-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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